molecular formula C11H9BrN4OS2 B7579899 2-[4-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethanamine

2-[4-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethanamine

Cat. No. B7579899
M. Wt: 357.3 g/mol
InChI Key: HVCWAUXHXOUHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as BTOET and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-[4-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethanamine is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. It has also been suggested that the compound may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that the compound has low toxicity in vitro, indicating that it may be safe for use in research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethanamine in lab experiments is its potential antibacterial, antifungal, and anticancer properties. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2-[4-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethanamine in scientific research. One potential direction is the development of new antibiotics based on the compound's antibacterial and antifungal properties. Another potential direction is the investigation of the compound's potential use in cancer research. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-[4-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethanamine has been achieved through various methods. One of the most common methods involves the reaction of 2-aminothiazole with 4-bromo-2-thiophenecarboxaldehyde to form a Schiff base. This Schiff base is then reacted with 5-amino-1,2,4-oxadiazole to form the desired compound.

Scientific Research Applications

2-[4-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethanamine has potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been investigated for its potential use in cancer research as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[4-[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4OS2/c12-6-3-8(18-4-6)10-15-11(17-16-10)7-5-19-9(14-7)1-2-13/h3-5H,1-2,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCWAUXHXOUHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=NOC(=N2)C3=CSC(=N3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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